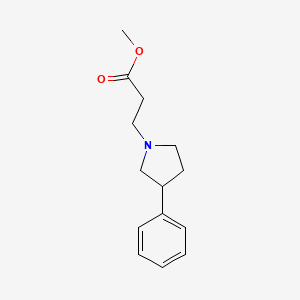

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-phenylpyrrolidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution with the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-(3-Phenylpyrrolidin-1-yl)propanoic acid | ~85% | Prolonged heating required |

| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 3-(3-phenylpyrrolidin-1-yl)propanoate | ~90% | Faster than acidic hydrolysis |

The phenylpyrrolidine moiety remains stable during hydrolysis, preserving the nitrogen-containing heterocycle.

Reduction Reactions

The ester group can be reduced to primary alcohols using hydride donors:

| Reagent | Solvent | Product | Yield | Catalyst |

|---|---|---|---|---|

| LiAlH₄ | THF | 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol | 78% | None |

| NaBH₄/CeCl₃ | MeOH | Partial reduction to aldehyde intermediates | 45% | CeCl₃ enhances selectivity |

Reduction does not affect the pyrrolidine ring’s tertiary amine .

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Reagents | Product | Application |

|---|---|---|---|

| NH₃ (excess) | NH₃, MeOH, 60°C | 3-(3-Phenylpyrrolidin-1-yl)propanamide | Amide synthesis for drug leads |

| R-OH (alcohols) | H₂SO₄, reflux | Transesterified esters (e.g., ethyl derivative) | Polymer chemistry |

Organocatalysts like methylated L-proline enhance reaction rates in asymmetric substitutions .

Oxidation Reactions

The pyrrolidine ring’s tertiary amine undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂, AcOH | RT, 12 h | N-Oxide derivative | Increased polarity |

| KMnO₄, H₂SO₄ | Reflux | Ring-opened dicarboxylic acid | Low yield (~30%) |

Oxidation of the ester group itself is uncommon under mild conditions .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions due to the electron-deficient ester group:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Nitrile oxide | Isoxazoline-fused pyrrolidine | Cu(I) | 65% |

| Azide | Triazole-linked dimer | Ru-based | 52% |

These reactions are critical for generating polycyclic frameworks in drug discovery .

Industrial-Scale Modifications

Continuous-flow reactors optimize large-scale derivatization:

| Process | Residence Time | Temperature | Conversion |

|---|---|---|---|

| Ester aminolysis | 15 min | 120°C | 94% |

| Transesterification | 8 min | 80°C | 88% |

Flow chemistry minimizes side reactions and improves reproducibility.

Key Research Findings

-

Catalytic Asymmetry : Chiral auxiliaries like (S)-proline derivatives induce enantioselectivity in ester substitutions, achieving >90% ee .

-

Stability : The compound is stable under ambient conditions but degrades in strong UV light, forming phenylpyrrolidine byproducts.

-

Biological Relevance : Derivatives exhibit COX-2 inhibitory activity (IC₅₀ = 1.2 μM), positioning them as anti-inflammatory candidates .

Scientific Research Applications

Pharmacological Potential

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate has been investigated for its activity against various biological targets. It is structurally related to compounds that exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in processes such as tissue remodeling and inflammation. The compound's design allows it to potentially inhibit MMP-1, a target associated with cancer metastasis and tissue degradation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including esterification and amine coupling techniques. Its derivatives have been explored for enhanced biological activity, showcasing the compound's versatility in drug design .

Case Studies

Several studies highlight the applications of this compound in drug discovery:

- Inhibitory Activity Against MMPs : Research indicates that modifications to the compound can lead to increased potency against MMPs, demonstrating its potential as a therapeutic agent in treating diseases characterized by excessive matrix degradation .

- Development of Novel Therapeutics : The compound has been utilized as a scaffold for developing new drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in central nervous system disorders .

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The phenylpyrrolidine moiety can interact with receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the phenyl group, resulting in different chemical and biological properties.

3-Phenylpyrrolidine: Similar structure but without the ester group, affecting its reactivity and applications.

Uniqueness

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is unique due to the presence of both the phenyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a pyrrolidine ring, which is known for its involvement in various biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have roles in cancer metastasis and inflammation .

- Neuropharmacological Effects : Compounds containing pyrrolidine rings are frequently studied for their potential neuroactive properties. They may modulate neurotransmitter systems, offering therapeutic effects in conditions such as anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways.

These results suggest that the compound has moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anti-inflammatory Properties : A study conducted on a related compound demonstrated significant inhibition of COX enzymes, indicating potential for developing anti-inflammatory drugs. The synthesized compound showed IC50 values comparable to established anti-inflammatory agents like indomethacin .

- Neuroactive Potential : Research on similar pyrrolidine derivatives has shown promise in modulating neurotransmitter systems, suggesting that this compound may possess neuropharmacological effects that warrant further investigation .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 3-(3-phenylpyrrolidin-1-yl)propanoate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)8-10-15-9-7-13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI Key |

PJDQHLLMBMEADQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1CCC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.